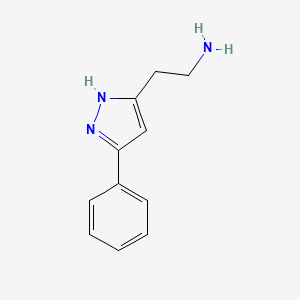

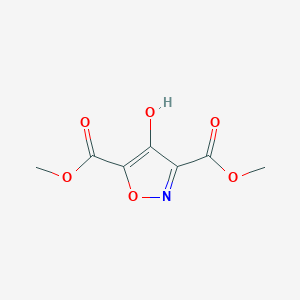

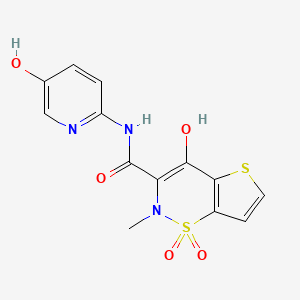

2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine

Overview

Description

2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine, also known as PEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEA is a member of the pyrazole family of compounds and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary of Application : Pyrazoles, including “2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : The popularity of pyrazoles in several fields of science has increased due to their wide range of biological applications .

Application in Cancer Research

- Field : Cancer Research

- Summary of Application : A new chalcone series has been developed that may be useful in the treatment of lung cancer . The novel chalcones showed cytotoxic effect against lung cancer cell line (A549) .

- Methods of Application : Molecular docking studies were performed on the most two effective chalcones . Different molecular techniques were utilized to study the activity and the effect of two chalcones on apoptosis of A549 cell line .

- Results or Outcomes : The new series was confirmed by the different spectral tools . The chalcones showed significant cytotoxic effect against lung cancer cell line (A549) .

Application in Synthesis of Urea Derivatives

- Field : Organic Chemistry

- Summary of Application : “2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine” may be used in the synthesis of urea derivatives .

- Methods of Application : The compound reacts with azido (6- (benzofuran-2-yl)-2-methylpyridin-3-yl) methanone to produce urea derivatives .

- Results or Outcomes : The reaction results in the formation of urea derivatives .

Application in Antimicrobial Research

- Field : Microbiology

- Summary of Application : Pyrazoles, including “2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine”, have been reported to exhibit antimicrobial activity .

- Methods of Application : The antimicrobial activity of pyrazoles is typically evaluated using in vitro assays against a range of bacterial and fungal strains .

- Results or Outcomes : Pyrazoles have shown promising results in these assays, indicating their potential as antimicrobial agents .

Application in Antileishmanial Research

- Field : Parasitology

- Summary of Application : Certain compounds, potentially including “2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine”, have been studied for their antileishmanial activity .

- Methods of Application : These compounds are typically tested in vitro against Leishmania parasites, and their activity is evaluated based on their ability to inhibit parasite growth .

- Results or Outcomes : Some compounds have shown potent antileishmanial activity, suggesting their potential for development into new antileishmanial drugs .

Application in Anticancer Research

- Field : Oncology

- Summary of Application : A series of novel derivatives were designed and synthesized for potential cytotoxic agents .

- Methods of Application : These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) .

- Results or Outcomes : Most of the derivatives exhibited promising cytotoxic activity. Among them, particularly compounds 8j and 8e demonstrate remarkable cytotoxic activity with IC50 values 0.426 µM±0.455 and 0.608 µM±0.408, which are even better than the standard drug cisplatin 0.636 µM±0.458 .

Application in Antimicrobial Research

- Field : Microbiology

- Summary of Application : Pyrazoles, including “2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine”, have been reported to exhibit antimicrobial activity .

- Methods of Application : The antimicrobial activity of pyrazoles is typically evaluated using in vitro assays against a range of bacterial and fungal strains .

- Results or Outcomes : Pyrazoles have shown promising results in these assays, indicating their potential as antimicrobial agents .

Application in Antileishmanial Research

- Field : Parasitology

- Summary of Application : Certain compounds, potentially including “2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine”, have been studied for their antileishmanial activity .

- Methods of Application : These compounds are typically tested in vitro against Leishmania parasites, and their activity is evaluated based on their ability to inhibit parasite growth .

- Results or Outcomes : Some compounds have shown potent antileishmanial activity, suggesting their potential for development into new antileishmanial drugs .

Application in Anticancer Research

- Field : Oncology

- Summary of Application : A series of novel derivatives were designed and synthesized for potential cytotoxic agents .

- Methods of Application : These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) .

- Results or Outcomes : Most of the derivatives exhibited promising cytotoxic activity. Among them, particularly compounds 8j ( R1 =\u2009OMe and R3 =\u2009NO 2) and 8e ( R3 =\u2009CF 3) demonstrate remarkable cytotoxic activity with IC 50 values 0.426 µM\u2009±\u20090.455 and 0.608 µM\u2009±\u20090.408, which are even better than the standard drug cisplatin 0.636 µM\u2009±\u20090.458 .

properties

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOSEDMIGDUIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)

![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)

![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)